o-Xylene

Catalog No.
S580549
CAS No.
95-47-6
M.F
C6H4(CH3)2
C8H10
C8H10
M. Wt
106.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Xylene

CAS Number

95-47-6

Product Name

o-Xylene

IUPAC Name

1,2-xylene

Molecular Formula

C6H4(CH3)2
C8H10
C8H10

Molecular Weight

106.16 g/mol

InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3

InChI Key

CTQNGGLPUBDAKN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C

Solubility

Insoluble (NTP, 1992)
0.00 M
0.178 mg/mL at 25 °C
In water, 1.78X10+2 mg/L at 25 °C
In water, 180 mg/L at 25 °C (average of 16 literature values ranging from 167-221 mg/L at 25 °C)
Miscible with ethanol, ethyl ether, acetone, petroleum ether, benzene, carbon tetrachloride
Soluble with most organic solvents.
Solubility in water: none
0.02%

Synonyms

1,2-Dimethylbenzene; 1,2-Xylene; 2-Methyltoluene; 3,4-Dimethylbenzene; NSC 60920; Orthoxylene; o-Dimethylbenzene; o-Methyltoluene; o-Xylol; ortho-Xylene

Canonical SMILES

CC1=CC=CC=C1C

Molecular Structure Analysis

o-Xylene has a six-membered carbon ring (benzene) with two methyl groups attached at adjacent carbon atoms (ortho position). The double bonds in the benzene ring create a delocalized electron cloud, influencing the molecule's overall properties. The key features of the structure include:

  • Aromatic character: The cyclic arrangement of conjugated double bonds in the benzene ring grants o-Xylene aromatic character, making it stable and resistant to many reactions [].
  • Methyl group effect: The electron-donating methyl groups slightly activate the benzene ring, particularly the carbons closer to them (ortho and para positions), influencing reactivity.

Chemical Reactions Analysis

o-Xylene undergoes various chemical reactions due to its aromatic structure and the presence of methyl groups. Here are some notable reactions:

  • Methylation: o-Xylene can be further methylated to produce various trimethylbenzene isomers, which have industrial applications [].
  • Halogenation: The methyl groups are susceptible to halogenation (e.g., with bromine) to form compounds like xylylene dibromide, used as a flame retardant [].
  • Oxidation: Under certain conditions, o-Xylene can be oxidized to phthalic anhydride, a crucial precursor in the production of plastics, polyesters, and dyes [].

Physical And Chemical Properties Analysis

  • Melting point: -25.2 °C []
  • Boiling point: 144 °C []
  • Solubility: Slightly soluble in water (170 mg/L at 25 °C) [], miscible with most organic solvents
  • Density: 0.876 g/cm³ []
  • Flash point: 17 °C []
  • Stability: Stable under normal conditions

Mechanism of Action (Not Applicable)

o-Xylene does not have a specific biological mechanism of action.

o-Xylene is a hazardous material and should be handled with appropriate precautions due to the following:

  • Flammability: o-Xylene has a low flash point and is highly flammable, posing fire hazards [].
  • Toxicity: o-Xylene exposure can irritate the skin, eyes, and respiratory system. Inhalation can cause central nervous system depression []. Chronic exposure may have adverse effects on the nervous system, kidneys, and liver [].
  • Environmental impact: o-Xylene is harmful to aquatic life and can pollute water sources.

Solvent:

  • Due to its nonpolar nature and ability to dissolve a wide range of nonpolar compounds, o-xylene is a valuable solvent in numerous scientific experiments. It finds use in:
    • Histology: o-Xylene is a traditional solvent used in tissue processing, staining, and coverslipping in histological laboratories. It efficiently dehydrates tissues, clears them for microscopic examination, and allows for optimal paraffin infiltration []. However, due to its health hazards, safer substitutes are increasingly being explored.
    • Organic synthesis: o-Xylene plays a role as a solvent in various organic synthesis reactions, particularly for the preparation of other aromatic compounds [].

Precursor for Chemical Synthesis:

  • o-Xylene serves as a building block for the synthesis of various chemicals with diverse applications. These include:
    • Phthalic acid: This important industrial chemical, used in the production of plastics, fibers, and dyes, can be synthesized from o-xylene through oxidation [].
    • Phthalic anhydride: Another valuable industrial intermediate, used in the production of plasticizers and polyester resins, can also be obtained from o-xylene [].

Research on o-Xylene's Properties and Effects:

  • Scientific research also focuses on understanding the properties and potential effects of o-Xylene itself. This includes:
    • Toxicological studies: Research investigates the potential health impacts of o-Xylene exposure, aiming to understand its mechanisms of action and establish safe occupational exposure levels [].
    • Environmental studies: Research explores the environmental behavior of o-Xylene, including its persistence, biodegradation, and potential ecological effects [].

Physical Description

O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999)
Liquid
liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an aromatic odor.

Color/Form

Colorless liquid

XLogP3

3.1

Boiling Point

289 to 293 °F at 760 mm Hg (NTP, 1992)
144.5 °C
144 °C
292°F

Flash Point

63 °F (NTP, 1992)
31.0 °C (87.8 °F) - closed cup
63 °F; 17 °C (Closed cup)
32 °C c.c.
90°F

Vapor Density

3.66 (NTP, 1992) (Relative to Air)
3.7 (Air = 1)
Relative vapor density (air = 1): 3.7

Density

0.88 at 68 °F (USCG, 1999)
0.8801 at 20 °C/4 °C
Relative density (water = 1): 0.88
0.88

LogP

3.12 (LogP)
3.12
log Kow = 3.12

Odor

Sweet
Aromatic odo

Melting Point

-13 to -9 °F (NTP, 1992)
-25.2 °C
-25.16 °C
-25 °C
-13°F

UNII

Z2474E14QP

GHS Hazard Statements

Aggregated GHS information provided by 1612 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (27.36%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (72.64%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (18.8%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H312+H332 (29.47%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H312 (99.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (46.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (99.94%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (18.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (16%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Xylene is a clear, flammable liquid. It has a sweet, aromatic odor. 2-Xylene is moderately soluble in water. 2-Xylene occurs naturally in coal tar, various plants and is released during forest fires. It is a component of cigarette smoke. USE: 2-Xylene is an important commercial chemical used to make other chemicals, pharmaceuticals, dyes, insecticides and in gasoline blending. It is a component in many household paints and automotive exterior and engine maintenance products. It is typically found in a mixture with other xylenes (3- and 4-xylene). EXPOSURE: Workers that use 2-xylene may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in air, contact with consumer products containing xylenes (gasoline, paints, varnishes, paint thinner, etc.), smoking cigarettes, and consumption of food and drinking water. If 2-xylene is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move moderately through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Risks discussed below are for xylene mixtures in general, as 2-xylene is most often found in a mixture with 3- and 4-xylene. Studies indicate that risk of toxicity is the same for 2-, 3-, and 4-xylene, or a mixture of the three chemicals. Xylenes are skin, eye, nose, and throat irritants. Nervous system effects (headache, dizziness, confusion, incoordination, impaired balance, forgetfulness, etc.) are the primary effects observed in humans that breathe high levels of xylenes. Difficulty breathing, nausea, and damage to the lungs, liver, and kidneys have also been observed following exposure to high vapor levels. Unconsciousness and even death may occur at very high levels. Similar effects were noted in laboratory animals exposed to moderate-to-high levels of xylenes. Studies on the potential for xylenes to cause infertility, abortion, or birth defects in humans are considered inadequate to assess risk due to simultaneous exposure to other solvents (e.g. benzene). Abortion and delayed growth and development of offspring were observed in laboratory animals following exposure to xylene during pregnancy, but only at doses that were toxic to the mothers. Infertility and major birth defects were not observed in laboratory animals following exposure before and/or during pregnancy. No specific forms of cancer have been specifically associated with xylene exposure in workers exposed to solvent mixtures (including xylenes). No evidence of cancer was observed in laboratory animals following lifetime oral exposure to xylenes. The U.S. EPA IRIS program determined that data are inadequate for an assessment of the human carcinogenic potential of xylenes. The International Agency for Research on Cancer has determined that xylenes are not classifiable as to their carcinogenicity to humans based on lack of adequate human data and inconclusive animal data. The potential for xylene to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

10 mm Hg at 89.8 °F (NTP, 1992)
6.61 mmHg
6.65 mm Hg at 25 °C /extrapolated/
Vapor pressure, kPa at 20 °C: 0.7
7 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

95-47-6
68411-84-7

Wikipedia

O-xylene

Biological Half Life

6.00 Days
An initial half-time of about one hour was obtained in a /human/ study /after oral administration of o-xylene (39 mg/kg body weight)/.

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent
SOLVENTS

Methods of Manufacturing

/Xylene/ ... is produced primarily by the catalytic reforming of naphtha streams, which are rich in alicyclic hydrocarbons. The aromatic reformate fractions consist mainly of benzene, toluene, mixed xylenes, xylenes representing the largest fraction. The xylene isomers are separated from the reformate by extraction and distillation on the basis of differences in boiling point. 2-Xylene, which has the highest boiling point, is separated as the bottom distillate...
ISOLATION FROM MIXED XYLENES BY DISTILLATION; ISOMERIZATION OF M-XYLENE
PRODUCT PROFILE: Orthoxylene. Mixed xylenes are produced by high severity catalytic reforming of naphtha from which the C8 stream contains ortho-, meta-, and paraxylenes, and ethylbenzene. Xylenes are also obtained from the pyrolysis gas (pygas) stream in a naphtha steam cracker and by toluene disproportionation. The xylenes are passed through a splitter where the bottom stream, with a targeted amount of orthoxylene, is sent to an orthoxylene distillation column to produce high purity product.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum refineries
Wholesale and retail trade
Benzene, 1,2-dimethyl-: ACTIVE
The commercial product "mixed xylenes" is a technical product generally containing approximately 40% m-xylene and 20% each of o-xylene, p-xylene, and ethylbenzene, as well as small quantities of toluene. ...
Concentration of 2-xylene in gasoline: 2.2% wt

Analytic Laboratory Methods

Method: OSHA 1002; Procedure: gas chromatography with flame ionization detection; Analyte: o-xylene; Matrix: ; Detection Limit: 8.4 pg/sample.
Method: NIOSH 3800, Issue 2; Procedure: extractive fourier transform infrared (FTIR) spectrometry; Analyte: 2-xylene; Matrix: air; Detection Limit: 0.65 ppm (10 m absorption path length).
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: 2-xylene; Matrix: treated drinking water, wastewater, and ground water; Detection Limit: 0.24 ug/L.
Method: EPA-NERL 502.2; Procedure: gas chromatography with photoionization and electrolytic conductivity detectors; Analyte: 2-xylene; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: 0.02 ug/L.
For more Analytic Laboratory Methods (Complete) data for 2-XYLENE (17 total), please visit the HSDB record page.

Clinical Laboratory Methods

Qualitative and quantitative analysis of tissues and body fluids for multiple volatile organic compounds were performed by a combination of packed and open tubular capillary GC and GC/MS. This paper describes methods for such analyses in a case involving the exposure of two persons to methyl ethyl ketone, methyl isobutyl ketone, toluene and the three isomeric xylenes. Tissue and body fluid concentrations of these substances in the two decedents are presented and discussed briefly.
Test: xylene; Specimen: blood; Reference range: negative; Occupational exposure: <1 mg/L; Toxic concentration >9 mg/L. Reference range International recommendation: occupational exposure <9.4 mg/L; toxic concentration >28.3 mg/L.
In this research, poly (ethylene glycol)-poly (ethylene glycol) grafted flower-like cupric oxidenano particles (PEG-PEG-g-CuO NPs) as a novel fiber coating of solid-phase microextraction (SPME) were synthesized by using sol-gel technology. This fiber was successfully applied to extract and determine the ultra-trace levels of benzene, toluene, ethyl benzene and o-xylene in human hair using head space-solid-phase microextraction (HS-SPME) coupled to gas chromatography-flame ionization detector. Characterization and chemical composition of the nano particle was performed by Fourier transform infrared spectroscopy (FT-IR), energy dispersion spectroscopy (EDS) and back scatter analysis (BSA). These methods confirmed the successful fabrication of PEG-g-CuO NPs. The surface morphology of the fibers were inspected by scanning electron microscopy. The scanning electron microscopy (SEM) revealed many "crack-like" features and highly porous structure on the surface of fiber. The synthesized nanocomposites were used for preconcentration and extraction of benzene, toluene, ethyl benzene and o-xylene (BTEX). The effects of operating parameters such as: desorption temperature and time, extraction temperature, extraction time, stirring speed and salt effect were investigated and optimized. Under the optimal conditions, the method detection limits and the limits of quantification were between 0.00025-50.00000 pg/mL and 0.00200-200.00000 pg/mL, respectively. Linearity was observed over a range 0.00200-200000.00000 pg/mL. The relative standard deviations for one fiber (repeatability; n=5) were obtained from 3.30 up to 5.01% and between fibers or batch to batch (n=3; reproducibility) in the range of 3.63-6.21%. The developed method was successfully applied to simultaneous determination of BTEX in human hairs, tap water and distillate water.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids.

Interactions

Male Wistar rats were exposed by inhalation for 4 hr to 1000 mg/cu m (230 ppm) of o-xylene or 1700 ppm of acetone alone, or in combination. In the combination exposure, blood xylene immediately after the exposure was increased by 40% whereas the blood acetone level was decreased by 15%. In a corresponding study, H-strain mice were exposed for 2 hr to 1392 mg/cu m (320 ppm) of o-xylene or 6655 mg/cu m (1530 ppm) of acetone alone or in combination. The combination exposure was accompanied by a 33% increase of the blood xylene concentration whereas the blood acetone level was decreased by 18%.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Quantifying biodegradation rate constants of o-xylene by combining compound-specific isotope analysis and groundwater dating

Andreas Würth, Kathrin Menberg, Peter Martus, Jürgen Sültenfuß, Philipp Blum
PMID: 33465657   DOI: 10.1016/j.jconhyd.2020.103757

Abstract

The objective of this study is to estimate hydraulic conductivities and biodegradation rate constants in a coal-tar contaminated aquifer by compound-specific isotope analysis (CSIA) and tracer-based (
H-
He) groundwater dating (TGD). In two observation wells downgradient from the contaminant source in situ biodegradation of o-xylene, toluene and naphthalene under sulfate-reducing redox conditions could be demonstrated using CSIA. Median biodegradation rate constants for o-xylene ranging between 0.08 and 0.22 a
were estimated. By using tracer-based groundwater dating in these two wells, hydraulic conductivities could be also estimated, which are in a similar range as k-values derived from sieve analysis, a pumping test and a calibrated groundwater flow model. These results clearly demonstrate the applicability of tracer-based groundwater dating for the determination of in situ hydraulic conductivities in aquifers without pumping contaminated groundwater. Finally, a sensitivity analysis is performed using a Monte Carlo simulation. These results indicate high sensitivities of the assumed effective porosity for the estimation of the hydraulic conductivity and the selected isotope enrichment factor for the biodegradation rate constant, respectively. Conversely, the outcome also evidently demonstrates the main limitations of the novel combined isotope approach for a successful implementation of monitored natural attenuation (MNA) at such field sites.


A polythiophene/UiO-66 composite coating for extraction of volatile organic compounds migrated from ion-exchange resins prior to their determination by gas chromatography

Jiayang Zhang, Birong Zhang, Xueping Dang, Zhiyong Song, Yuling Hu, Huaixia Chen
PMID: 33128970   DOI: 10.1016/j.chroma.2020.461627

Abstract

A Poly (3,4-ethylenedioxothiophene) (PEDOT)/UiO-66 composite was electrodeposited on an etched stainless-steel wire as head-space solid-phase microextraction (HS-SPME) coating. A robust, well controlled thickness, and uniform coating of metal organic framework composites can be realized by the electrodeposited strategy. The incorporated UiO-66 not only enhanced the uniformity and stability of the composite coating, but also effectively decreased the stacking phenomenon of PEDOT and improved its extraction efficiency, which was over 100 times higher than that of the PEDOT coating without UiO-66. The composite coating was used to enrich seven types of volatile organic compounds (VOCs) in ion-exchange resins, including methyl cyclohexane, benzene, toluene, ortho-xylene, styrene, para-xylene and divinyl-benzene. The results of adsorption isotherm analysis showed that π stacking effect played dominant role between the composite coating and VOCs in the extraction process. The composite coating was characterized by scanning electron microscopy, X-ray diffraction, Fourier transform infrared and thermogravimetric analysis, respectively. A determination method for seven kinds of VOCs was established by HS-SPME coupled with gas chromatography-flame ionization detection (GC-FID). Under the optimal experimental conditions, the detection linear range (LRs) was 0.09-100 ng mL
, and the detection limit (LODs) was 0.03-0.06 ng mL
(S/N = 3). The method was applied for the migration detection of VOCs in four types of ion-exchange resin, which showed satisfactory recovery (84.5-117.2%).


Comparison and application of biofilter and suspended bioreactor in removing gaseous o-xylene

Lin Li, Fengguang Chai, Cunzhen Liang, Ying Wang, Xiao Zhang, Kaixiong Yang, Benyi Xiao
PMID: 32846642   DOI: 10.1016/j.envres.2020.109853

Abstract

Two bioreactors, suspended-growth bioreactors (SPB) and biofilter (BF), were compared for the performances in removing gaseous o-xylene. Their efficiencies were investigated by varying the o-xylene loadings, gas flow rates, and gas-water ratios. High-throughput techniques were applied for the microbial populations assay. The conversion rate of carbon in o-xylene was calculated, and the relationship between biomass and removal efficiencies was also analyzed. Results indicated that both the SPB and BF could effectively treat gases containing o-xylene. The average removal efficiencies were 91.8% and 93.5%, respectively. The elimination capacity of the BF was much higher than that of the SPB when the intake load was below 150 g m
h
. When the o-xylene loadings were over 150 g m
h
, both the SPB and BF achieved similar o-xylene removal rates. The maximum elimination capacities were 28.36 g m
h
for the SPB and 30.67 g m
h
for BF. The SPB was more sensitive to the changes in the gas flow rate. Results of microbial assay indicated that bacteria e.g. Mycobacterium sp. and Rhodanobacter sp. might play important roles in removing o-xylene in the SPB, while the bacteria Pseudomonas sp., Sphingomonas sp., and Defluviicoccus sp., and the fungi Aspergillus sp. and Scedosporium sp., were the o-xylene degraders in the BF. The successful application of the integrated bioreactor in treating gases containing o-xylene exhausted from the electroplating plant indicated that the integration of SPB and BF could be an effective method for removing VOCs with Henry coefficient in the range of 0.01-1.


Effect of surfactants at natural and acidic pH on microbial activity and biodegradation of mixture of benzene and o-xylene

Shooka Khoramfar, Kim D Jones, Jalil Ghobadi, Parisa Taheri
PMID: 32682129   DOI: 10.1016/j.chemosphere.2020.127471

Abstract

The aim of this work was to explore the effect of lowering pH and application of surfactants (Brij 35, Tween 20 and Saponin) in increasing bioavailability and biodegradability of benzene and o-xylene (BX) as two hydrophobic VOCs in a liquid mixture. All experiments were conducted at neutral and acidic pH to evaluate the effect of population change from bacteria to fungi on the BX biodegradation. The experiments demonstrated that acclimating wastewater inoculum at pH 4 increased the fungal to bacterial ratio. An increase of 11% for benzene and 22% for o-xylene was observed at pH 4 unamended-culture as compared to pH 7. Brij 35 was chosen as the optimum surfactant which was favorable for enhancing the bioavailability of BX at pH 4. Fitting the experimental data to pseudo first-order biodegradation kinetics model showed the BX were biodegraded faster in the presence of optimum surfactant at pH 7 than pH 4.


Performance of platinum doping on spent alkaline battery-based catalyst for complete oxidation of o-xylene

Young-Kwon Park, Sang-Chul Jung, Ho-Young Jung, Shin Ying Foong, Su Shiung Lam, Sang Chai Kim
PMID: 32533488   DOI: 10.1007/s11356-020-09575-6

Abstract

Oxidation of o-xylene was performed using alkaline battery-based catalyst doped with platinum to investigate the properties and activities. O-xylene was selected as the model of volatile organic compound (VOC) in this work. Physicochemical properties of the selected catalysts were characterized by FE/TEM (field emission transmission electron microscopy), BET (Brunauer-Emmett-Teller) analysis, XRD (X-ray powder diffraction), SEM/EDX (scanning electron microscopy/energy dispersive X-ray spectroscopy), and H
-TPR (hydrogen temperature programmed reduction). Major elements of the spent alkaline battery-based catalyst treated with sulfuric acid solution [SAB (400) catalyst] were manganese, zinc, iron, oxygen, carbon, chlorine, aluminum, sodium, silicon, and potassium. Increasing the doping amount of platinum on SAB (400) catalyst from 0.1 to 1 wt% increased particle size of platinum and lowered the temperature of TPR (TTP) for SAB (400) catalyst. Better redox properties were achieved with an increase in the o-xylene conversion according to the doping amount of platinum. When GHSV (gas hourly space velocity) was 40,000 h
, o-xylene was oxidized completely over SAB (400) catalyst and 1.0 wt% Pt/SAB(400) catalyst at temperatures of 400 °C and 280 °C, respectively.


Record-Setting Selectivity for

Marike du Plessis, Varvara I Nikolayenko, Leonard J Barbour
PMID: 32096997   DOI: 10.1021/jacs.9b11314

Abstract

In its crystalline state, a dinuclear Cu-based metallocycle discriminates between the three isomers of xylene with liquid-phase selectivity in the order
-xylene ≫
-xylene ≫
-xylene. This selectivity holds over a wide concentration range, with
-xylene concentrations as low as 5%. Single-crystal X-ray diffraction and gas chromatography further indicate that the metallocyclic host extracts trace amounts of
-xylene from commercially pure
-xylene (≥99%); using NMR spectroscopy, we show that the metallocycle exhibits exclusive selectivity for
-xylene. Crystallographic studies show that the selectivity is based on the size and shape of the guest in combination with the flexibility of the host.


A carbon nanotube sponge as an adsorbent for vapor preconcentration of aromatic volatile organic compounds

Juyeon Bang, Dong-Wook You, Yeonhee Jang, Jun-Sik Oh, Kwang-Woo Jung
PMID: 31320133   DOI: 10.1016/j.chroma.2019.460363

Abstract

A carbon nanotube (CNT) sponge was synthesized and examined as an adsorptive material for a thermally desorbed preconcentrator for volatile organic compounds (VOCs). The porous sponge-like material, retaining the intrinsic properties of individual multiwalled (MW) CNTs, was fabricated using spray pyrolysis chemical vapor deposition (CVD). The square pillar form of the CNT sponge was enclosed in a 1/4″ glass tube with fittings for flow-through sampling. Flow of a direct current through the CNT sponge allowed rapid thermal heating to a surface temperature of 264.7 ℃ at a rate of 481.5 ℃/s and a narrow desorption bandwidth of 0.74 s. The preconcentration concept was validated using gas chromatographic analysis of an aromatic VOC mixture, including benzene, toluene, ethylbenzene, and o-xylene (BTEX) vapors at concentrations of 100 parts per billion (ppb). With an adsorption volume of only 100 mL, the enrichment factor of each analyte was 300 (B), 240 (T), 210 (E), and 200 (X), enabling sensitive measurements with limits of detection at the parts per trillion level. Sequential desorption experiments confirmed that a single desorption process evaporates all the analytes inside the preconcentrator with >96% efficiency. There was no humidity effect and no sign of performance degradation after continuous operation for 45 repeated cycles. These results demonstrate that CNT sponges are a suitable material for the enrichment and sensitive determination of VOCs at trace levels. Thus, CNT sponge preconcentrators are advantageous in a variety of applications that permit fast and accurate real-time measurements, including ambient air and workplace air monitoring.


Influence of residual solvents on the physical properties of transdermal drug delivery systems

Sonal Mazumder, Diaa Shakleya, Sara Mattson, Muhammad Ashraf, Patrick Faustino, Naresh Pavurala
PMID: 32755689   DOI: 10.1016/j.ijpharm.2020.119713

Abstract

The purpose of this investigation was to systematically assess the effect of residual solvents on the physical properties of a silicone adhesive-based transdermal system (TDS) containing n-heptane and o-xylene as residual solvents. The processing temperature was varied in this study to obtain various contents of residual solvents in the TDS. The adhesion performance was determined by evaluating the tack, shear, and peel of these TDS at week 0 and week 2. The adhesion measurements showed significant changes in tack values with a decrease in the contents of residual solvents, but the changes in peel and shear were insignificant. The rheological characteristics such as linear viscoelastic region, loss modulus and storage modulus were also measured. The outcome of the rheological measurements was found to be more sensitive to the changes in the contents of residual solvents in comparison to adhesion measurements. These results show that the residual solvent content may affect TDS performance and should be controlled from a product quality and performance perspective.


Enhancement of gaseous o-xylene degradation in a microbial fuel cell by adding Shewanella oneidensis MR-1

Juping You, Yingying Deng, Han Chen, Jiexu Ye, Shihan Zhang, Jingkai Zhao
PMID: 32224361   DOI: 10.1016/j.chemosphere.2020.126571

Abstract

An exoelectrogens, Shewanella oneidensis MR-1 (S. oneidensis MR-1), was supplied to a microbial fuel cell (MFC) to enhance the degradation of a recalcitrant organic compound, o-xylene. The experimental results revealed that, with the addition of the S. oneidensis MR-1, the o-xylene removal efficiency increased by 35-76% compared with the original MFC. The presence of the S. oneidensis MR-1 not only improved the activity of the biofilm in the bioanode but also developed the connections between the bacteria by nanowires. Therefore, the maximum power density increased from 52.1 to 92.5 mW/m
after the addition of the S. oneidensis MR-1. The microbial community analysis showed that adding the S. oneidensis MR-1 increased the biodiversity in bioanode. The dominant exoelectrogens shifted from Zoogloea sp., Delftia sp., Achromobacter sp., Acinetobacter sp., Chryseobacterium sp., and Stenotrophomonas sp. to Zoogloea sp., Delftia sp., Shewanella sp., Achromobacter sp., Hydrogenophaga sp., Sedimentibacter sp. and Chryseobacterium sp.. Furthermore, the cyclic voltammetry analysis showed that the outer membrane bound protein complex of OmcA-MtrCAB was involved as direct electron transfer pathway in the S. oneidensis MR-1 containing bioanode. We believed that this work is promising to provide optional strategy for efficient VOCs degradation by adjusting the microbial community in the bioanode.


Distribution Characteristics of Volatile Organic Compounds and Contribution to Ozone Formation in a Coking Wastewater Treatment Plant

Yuxiu Zhang, Tingting Zang, Bo Yan, Chaohai Wei
PMID: 31952237   DOI: 10.3390/ijerph17020553

Abstract

Ozone pollution, which can be caused by photochemical reactions, has become a serious problem. The ozone formation potential (OFP) is used to describe the photochemical reactivity. Volatile organic compounds (VOCs) are main precursors of ozone formation, and wastewater treatment plants (WWTPs) are important sources of VOCs. Therefore, it is necessary to study the concentration level and OFP of VOCs from WWTPs. In this work, a coking WWTP with anaerobic-oxic-oxic (A/O/O) processes in Shaoguan city, Guangdong province, China, was selected to investigate the characteristics of VOCs at wastewater treatment areas and office areas. The OFP of VOCs was estimated by the maximum incremental reactivity (MIR) coefficient method. Results showed that 17 VOCs were detected, and the total concentration of VOCs was the highest at the raw water tank (857.86 μg m
). The benzene series accounted for 69.0%-86.9% and was the main component of VOCs in the WWTP. Based on OFP data, the top six VOCs contributing most to the OFP were m-xylene, toluene, p-xylene, o-xylene, styrene, and benzene. This study provides field data and information on the environmental risk of VOCs for coking companies and environmental departments. We found that the priority control sources of VOCs were wastewater treatment units because of their larger OFP contributions.


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